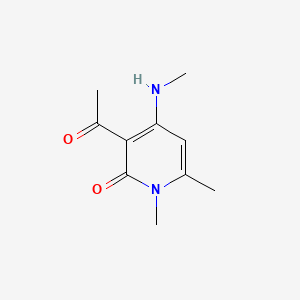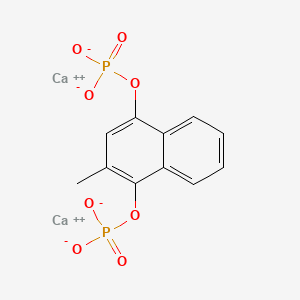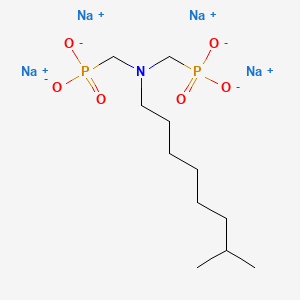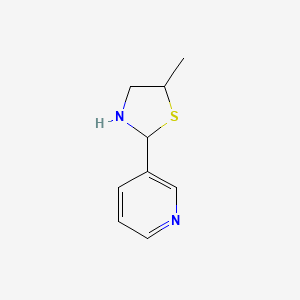
3-(5-Methyl-2-thiazolidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-2-thiazolidinyl)pyridine is a heterocyclic compound that features a thiazolidine ring fused to a pyridine ring. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, making it a compound of interest in various fields of science, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-2-thiazolidinyl)pyridine typically involves the reaction of 2-chloro-5-methylthiazole with 3-pyridylmagnesium bromide under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting from readily available precursors such as 2-chloro-5-methylthiazole and pyridine derivatives. The process involves several purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Methyl-2-thiazolidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine and thiazolidine compounds.
Aplicaciones Científicas De Investigación
3-(5-Methyl-2-thiazolidinyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-2-thiazolidinyl)pyridine involves its interaction with various molecular targets, including enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with these targets, leading to its biological effects. For example, it can inhibit certain enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Thiazolidine: A simpler analog with similar pharmacological properties.
Pyridine: The parent compound, which lacks the thiazolidine ring.
Thiazole: Another related compound with a sulfur and nitrogen-containing ring.
Uniqueness: 3-(5-Methyl-2-thiazolidinyl)pyridine is unique due to its combined thiazolidine and pyridine rings, which confer enhanced pharmacological properties compared to its simpler analogs. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
116113-07-6 |
|---|---|
Fórmula molecular |
C9H12N2S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
5-methyl-2-pyridin-3-yl-1,3-thiazolidine |
InChI |
InChI=1S/C9H12N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-4,6-7,9,11H,5H2,1H3 |
Clave InChI |
MVBRBSRJVFJQBD-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(S1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


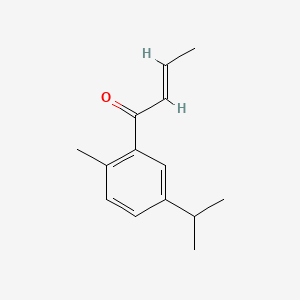
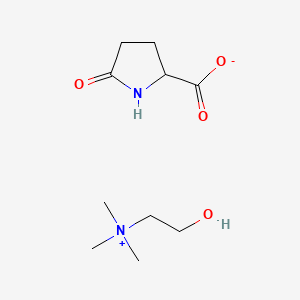
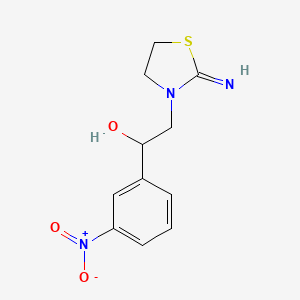
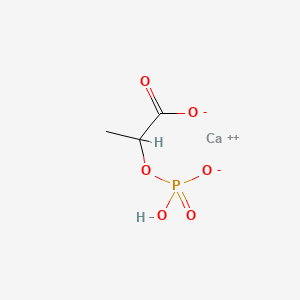
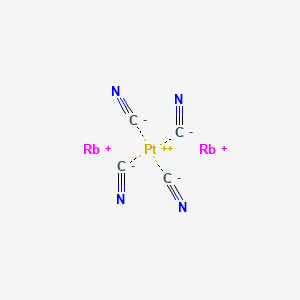

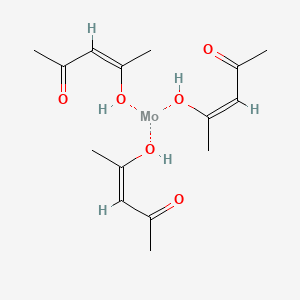
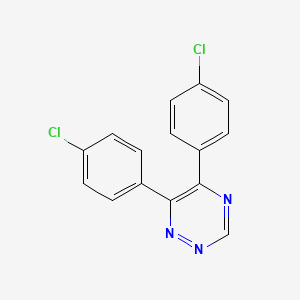

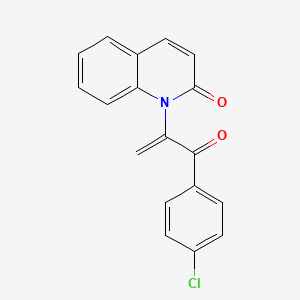
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
